molecular formula C19H20N2O5S B5162634 phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid

phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid

カタログ番号: B5162634
分子量: 388.4 g/mol
InChIキー: FYZOBPPYYLICBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid, also known as PSB-1115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies.

作用機序

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes that are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, this compound reduces the production of prostaglandins and leukotrienes, which are responsible for pain and inflammation. This compound also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce amyloid-β aggregation in animal models of Alzheimer's disease. This compound has a good safety profile and does not produce significant side effects at therapeutic doses.

実験室実験の利点と制限

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is a promising compound for preclinical studies, as it has shown efficacy in animal models of various diseases. However, there are some limitations to its use in lab experiments. This compound is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, this compound may have off-target effects that need to be investigated further.

将来の方向性

There are several potential future directions for phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound in clinical trials for the treatment of various inflammatory and neurodegenerative diseases. Additionally, this compound may have applications in other areas of research, such as cancer and cardiovascular disease. Further studies are needed to elucidate the full potential of this compound as a therapeutic agent.
In conclusion, this compound is a synthetic compound with promising potential for the treatment of various inflammatory and neurodegenerative diseases. Its dual inhibition of COX-2 and 5-LOX, as well as its inhibition of NF-κB activation, make it a unique and attractive candidate for further research. While there are limitations to its use in lab experiments, this compound has shown efficacy and safety in preclinical studies, and its future potential warrants further investigation.

合成法

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is synthesized by the reaction of 4-(1-pyrrolidinylsulfonyl)benzoic acid with phenylglycine methyl ester hydrochloride. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity through a series of purification steps, including recrystallization and column chromatography.

科学的研究の応用

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has been studied extensively for its anti-inflammatory and analgesic properties. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been investigated for its potential in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the pathogenesis of the disease.

特性

IUPAC Name

2-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-18(20-17(19(23)24)14-6-2-1-3-7-14)15-8-10-16(11-9-15)27(25,26)21-12-4-5-13-21/h1-3,6-11,17H,4-5,12-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOBPPYYLICBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。